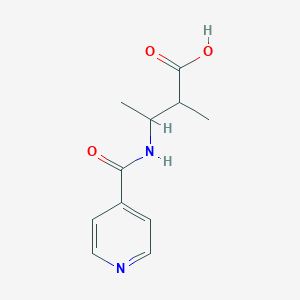
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid, also known as MPAA, is an important chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to stimulate mTOR signaling, which leads to the activation of various downstream targets that promote muscle growth and prevent muscle wasting. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to have various biochemical and physiological effects. It has been shown to promote muscle growth and prevent muscle wasting by stimulating protein synthesis and inhibiting protein degradation. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to improve glucose homeostasis and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on the mTOR and Nrf2 pathways are well-established. However, there are some limitations to using 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid in lab experiments. Its effects on other signaling pathways are not well-understood, and its long-term safety and efficacy have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. One area of interest is its potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is its effects on other signaling pathways and its potential interactions with other compounds. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. Overall, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
The synthesis of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the reaction of leucine with pyridine-4-carboxylic acid, followed by the addition of methyl iodide and triethylamine. The resulting product is then purified using chromatography. This synthesis method has been optimized and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been studied for its role in promoting muscle growth and preventing muscle wasting.
Eigenschaften
IUPAC Name |
2-methyl-3-(pyridine-4-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOFKIVSQXMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

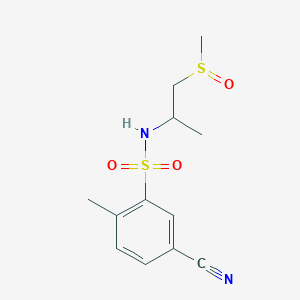
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)

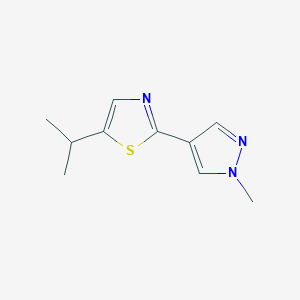
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
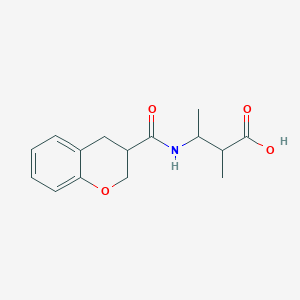
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
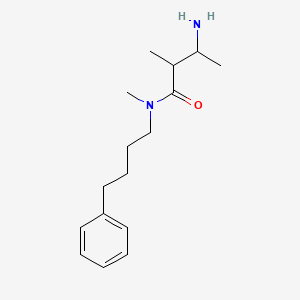
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)